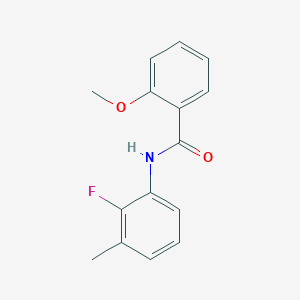

N-(2-Fluoro-3-methylphenyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

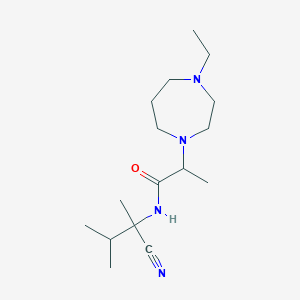

This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure. The structure can be represented as a line-angle diagram or a 3D model .

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms in the molecule .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with different reagents, the products of these reactions, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .Aplicaciones Científicas De Investigación

Role in Molecular Imaging and Toxicity Concerns

Fluorophores, including compounds structurally related to N-(2-Fluoro-3-methylphenyl)-2-methoxybenzamide, are extensively studied for their applications in molecular imaging, especially in cancer diagnosis. The toxicity of these fluorophores is a critical consideration, as their safe administration is paramount for patient health. A literature review highlights the importance of evaluating the toxicity of fluorophores used in optical imaging, revealing that while FDA-approved compounds like indocyanine green demonstrate considerable safety, non-approved fluorophores require thorough investigation to ensure minimal toxicological impact (Alford et al., 2009).

Synthesis and Chemical Properties

Another aspect of research focuses on the synthesis and chemical properties of compounds structurally related to this compound. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of various pharmaceuticals, demonstrates the ongoing need for efficient, cost-effective methods of producing fluorinated organic compounds. This research underlines the challenges and innovations in the synthesis of such compounds, including the avoidance of expensive or toxic reagents and the management of potentially hazardous substances (Qiu et al., 2009).

Environmental and Health Impact Studies

Research into the environmental and health impacts of parabens, which share functional groups with this compound, sheds light on the ubiquity and persistence of such compounds in aquatic environments. Parabens, used as preservatives, have been detected in surface water and sediments, raising concerns about their potential as endocrine disruptors. This comprehensive review of their occurrence, fate, and behavior in aquatic settings highlights the critical need for continued monitoring and assessment of the environmental and health effects of synthetic organic compounds (Haman et al., 2015).

Exploration of Pharmacological and Toxicological Profiles

The pharmacological and toxicological profiles of related compounds, such as N,N-diethyl-3-methylbenzamide (DEET) and methoxychlor, are also of significant interest. DEET's effectiveness as an insect repellent and its safety profile, including potential neurotoxic effects, are critical for understanding the broader implications of using synthetic organic compounds in consumer products. Similarly, the study of methoxychlor, an estrogenic pesticide, and its metabolites, provides insight into the reproductive toxicity of environmental estrogens and the need for comprehensive health impact assessments (Qiu et al., 1998; Cummings, 1997).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-fluoro-3-methylphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-10-6-5-8-12(14(10)16)17-15(18)11-7-3-4-9-13(11)19-2/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEMSPZKZDWZPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B2893908.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2893909.png)

![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)

![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)

![N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893918.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2893919.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B2893922.png)

![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)

![Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate](/img/structure/B2893927.png)